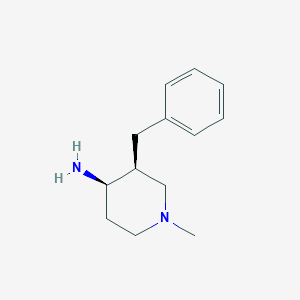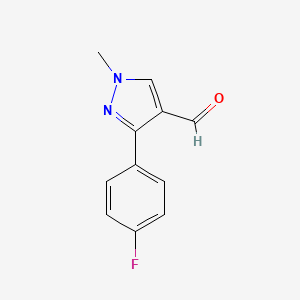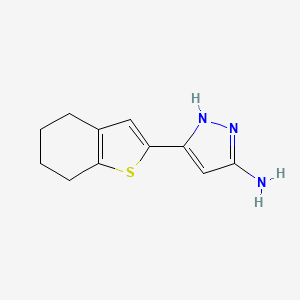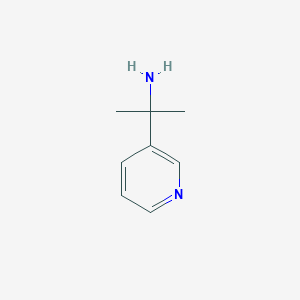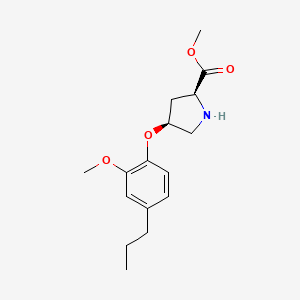
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate, also known as this compound, is an organic compound with the formula C16H23NO5. It is a white solid that is soluble in water and organic solvents. This compound has been studied for its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate and related compounds have been synthesized through various chemical reactions, contributing to the field of organic chemistry. For instance, a study detailed the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, highlighting the chemical versatility of pyrrolidine derivatives (Galenko et al., 2015). Another study focused on the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, showcasing the transformation of pyrrolidinones under certain conditions (Bellesia et al., 2001).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, the structural components of this compound have been utilized in the development of pharmacologically active compounds. For example, a concise synthesis method was developed for a key intermediate in the creation of a very late antigen-4 (VLA-4) antagonist, showcasing the potential pharmaceutical applications of these compounds (Chiba et al., 2012).
Applications in Organic Chemistry
- The compound has also been used in the synthesis of various organic molecules, demonstrating its utility in organic synthesis. Studies have shown its role in the creation of different pyridinones and pyrrolidines, indicating its broad applicability in organic synthesis (Puvvala et al., 2014).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRUBICVCEZIX-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

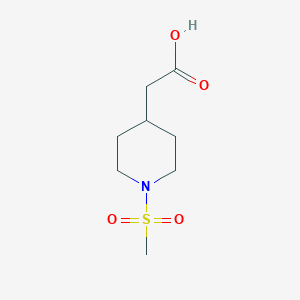
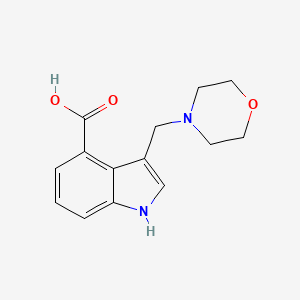
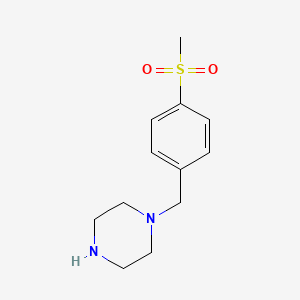
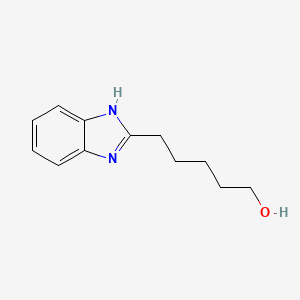
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)

